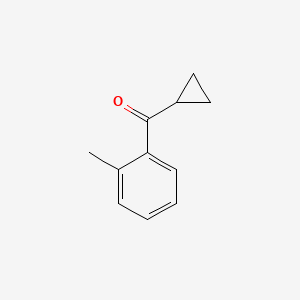

Cyclopropyl 2-methylphenyl ketone

CAS No.: 39615-34-4

Cat. No.: VC3816987

Molecular Formula: C11H12O

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39615-34-4 |

|---|---|

| Molecular Formula | C11H12O |

| Molecular Weight | 160.21 g/mol |

| IUPAC Name | cyclopropyl-(2-methylphenyl)methanone |

| Standard InChI | InChI=1S/C11H12O/c1-8-4-2-3-5-10(8)11(12)9-6-7-9/h2-5,9H,6-7H2,1H3 |

| Standard InChI Key | TVMDTEZRTBZOQO-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C(=O)C2CC2 |

| Canonical SMILES | CC1=CC=CC=C1C(=O)C2CC2 |

Introduction

Chemical Identity and Structural Features

Cyclopropyl 2-methylphenyl ketone is defined by its IUPAC name 1-cyclopropyl-3-(4-methylphenyl)propan-1-one . Its structure consists of a cyclopropane ring directly bonded to a carbonyl group, which is further connected to a 2-methylphenyl aromatic ring. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂O | |

| Molecular Weight | 160.21 g/mol | |

| CAS Registry Number | 39615-34-4 | |

| SMILES Notation | CC1=C(C=CC=C1)CC(=O)C2CC2 |

The cyclopropane ring introduces significant steric strain, which influences the compound’s reactivity. The 2-methylphenyl group enhances electron density at the carbonyl carbon, modulating its electrophilicity .

Synthesis and Manufacturing

Synthetic Routes

The preparation of cyclopropyl 2-methylphenyl ketone involves multi-step processes, often leveraging cyclopropanation and Friedel-Crafts acylation. A representative method, adapted from analogous cyclopropyl ketone syntheses, includes:

-

Cyclopropanation of α,β-Unsaturated Ketones:

-

Friedel-Crafts Acylation:

-

Temperature: 0–5°C (cyclopropanation), 80–100°C (acylation).

-

Solvents: Dichloromethane (cyclopropanation), nitrobenzene (acylation).

-

Yield: 70–85% after purification via fractional distillation.

Optimization Challenges

-

Steric Hindrance: The bulky cyclopropane and 2-methylphenyl groups necessitate prolonged reaction times for complete acylation .

-

Byproduct Formation: Competing reactions, such as over-alkylation, are mitigated using stoichiometric control .

Physicochemical Properties

Cyclopropyl 2-methylphenyl ketone exhibits the following characteristics:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 245–248°C (lit.) | |

| Density | 1.05 g/cm³ | |

| Solubility | Soluble in ethanol, ether; insoluble in water | |

| Flash Point | 112°C |

The compound’s low water solubility and high flammability necessitate careful handling under inert atmospheres . Its fruity odor, common to cyclopropyl ketones, is attributed to the strained ring system’s volatility .

Chemical Reactivity and Catalytic Applications

SmI₂-Catalyzed Cross-Coupling

Cyclopropyl 2-methylphenyl ketone participates in samarium diiodide (SmI₂)-mediated reactions, enabling radical relay mechanisms for cyclopentene synthesis. Key findings include:

-

Mechanism: SmI₂ reduces the ketone to a ketyl radical, which undergoes cyclopropane ring opening to form a distonic radical. Subsequent trapping with alkynes yields polysubstituted cyclopentenes .

-

Substrate Scope: Reactions with phenylacetylene derivatives proceed efficiently (80–95% yield) under mild conditions (25°C, THF) .

-

Ortho-substituted aryl groups (e.g., 2-methylphenyl) enhance reactivity by stabilizing transition states through steric and electronic effects.

-

Energy barriers for cyclopropane fragmentation decrease by 15–20 kcal/mol compared to alkyl-substituted analogs.

Oxidative Functionalization

The compound undergoes selective oxidation at the cyclopropane ring:

-

Epoxidation: Reaction with m-CPBA yields a bicyclic epoxide, which rearranges to furan derivatives under acidic conditions .

-

Ring-Opening Metathesis: Grubbs catalysts convert the cyclopropane into 1,3-dienes, useful in polymer chemistry .

Applications in Pharmaceutical and Material Science

Drug Intermediate

Cyclopropyl 2-methylphenyl ketone is a precursor to:

-

Antiviral Agents: Its strained ring system mimics transition states in protease inhibition, critical for HIV-1 drug design .

-

Antidepressants: Functionalization at the ketone position yields tertiary amines with serotonin reuptake inhibition .

Polymer Additives

Incorporation into polycarbonates enhances thermal stability (T₅% degradation = 320°C vs. 280°C for unmodified polymers) .

| Hazard | Precaution | Source |

|---|---|---|

| Skin Irritation | Use nitrile gloves, face shields | |

| Flammability | Store under nitrogen, away from sparks | |

| Environmental Toxicity | Avoid aqueous discharge |

Acute toxicity studies in rodents indicate an LD₅₀ of 1,200 mg/kg (oral), classifying it as moderately toxic .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume